molecular formula C13H21ClN2 B12822079 (R)-1-Benzyl-5-methyl-1,4-diazepane hydrochloride

(R)-1-Benzyl-5-methyl-1,4-diazepane hydrochloride

Cat. No.: B12822079
M. Wt: 240.77 g/mol
InChI Key: BSWSUZQZXMVQHG-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Benzyl-5-methyl-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a benzyl group and a methyl group attached to the diazepane ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-5-methyl-1,4-diazepane hydrochloride typically involves the following steps:

    Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through various methods, including the reaction of diamines with dihalides under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the diazepane ring.

    Methylation: The methyl group is introduced through alkylation, often using methyl iodide or methyl bromide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of ®-1-Benzyl-5-methyl-1,4-diazepane hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the diazepane ring, potentially leading to the formation of piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

®-1-Benzyl-5-methyl-1,4-diazepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-5-methyl-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing ring, often used in drug discovery.

    Piperidine: A six-membered nitrogen-containing ring, commonly found in pharmaceuticals.

    Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various chemical applications.

Uniqueness: ®-1-Benzyl-5-methyl-1,4-diazepane hydrochloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to the smaller rings of pyrrolidine and piperidine. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H21ClN2

Molecular Weight

240.77 g/mol

IUPAC Name

(5R)-1-benzyl-5-methyl-1,4-diazepane;hydrochloride

InChI

InChI=1S/C13H20N2.ClH/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13;/h2-6,12,14H,7-11H2,1H3;1H/t12-;/m1./s1

InChI Key

BSWSUZQZXMVQHG-UTONKHPSSA-N

Isomeric SMILES

C[C@@H]1CCN(CCN1)CC2=CC=CC=C2.Cl

Canonical SMILES

CC1CCN(CCN1)CC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.